The Chemical Landscape of Rhodionin: A Technical Guide
The Chemical Landscape of Rhodionin: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of natural compounds is paramount. This guide provides an in-depth look at the chemical structure, properties, and analytical methodologies related to Rhodionin, a flavonoid found in various Rhodiola species.
Chemical Structure and Properties of Rhodionin
Rhodionin is a flavonoid, specifically a herbacetin rhamnoside.[1][2] Its chemical structure is defined by a flavonoid aglycone (herbacetin) attached to a rhamnose sugar moiety.
Systematic IUPAC Name: 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1][3][4]
Synonyms: Herbacetin-7-O-α-L-rhamnopyranoside, Herbacetin 7-rhamnoside[1][3][4]
The fundamental chemical properties of Rhodionin are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C21H20O11 | [1][3][5][6] |
| Molar Mass | 448.38 g/mol | [1][4][5] |
| CAS Number | 85571-15-9 | [3][4] |
| Solubility | Soluble in DMSO | [7] |
| Purity (Commercially available) | >98% by HPLC | [4][7] |
Quantitative Analysis of Rhodionin
The concentration of Rhodionin can vary significantly between different Rhodiola species and even within the same species depending on the plant part and extraction method used. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the primary methods for quantification.
| Rhodiola Species | Plant Part | Extraction Solvent | Rhodionin Content (mg/g of dry material) | Reference |
| R. crenulata | Roots and Rhizomes | Methanol/EtOAc | 0.4192 - 4.7260 | [8] |
| R. sachalinensis | Roots | 80% Acetone | 3.98 | [3] |
| R. rosea | Root | Unspecified | 0.14 - 0.3 | [3] |
| R. rosea | Root | 80% Ethanol | 17 | [3] |
HPLC Method Validation Data
The following table summarizes the validation parameters for a developed HPLC method for the quantification of Rhodionin.
| Parameter | Result | Reference |
| Linearity (R²) | >0.999 | [8] |
| Limit of Detection (LOD) | 43.75 µg/g | [8] |
| Intra-day Precision (RSD) | 0.75% | [8] |
| Inter-day Precision (RSD) | 0.50% | [8] |
| Repeatability (RSD) | 0.67% | [8] |
| Recovery | 98.79% - 100.08% | [8] |
Experimental Protocols
Extraction of Rhodionin from Rhodiola Species for Analysis
This protocol outlines a general procedure for the extraction of Rhodionin from plant material for subsequent quantitative analysis.
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Sample Preparation: The rhizomes and roots of the Rhodiola species are collected and dried at 35°C. The dried material is then ground into a fine powder.
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Extraction: The powdered plant material is extracted twice with 60% ethyl alcohol at a solid to solvent ratio of 1:20. The extraction is carried out for 24 hours at 20°C in a rotary shaker.
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Filtration: The combined extracts are filtered to remove solid plant material.
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Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
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Sample for Analysis: The dried extract is dissolved in a suitable solvent, such as a water:acetonitrile mixture (90:10), and filtered through a 0.45 µm filter before injection into the HPLC system.[9]
HPLC Method for Quantification of Rhodionin
This protocol describes a validated HPLC method for the quantitative determination of Rhodionin.
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Instrumentation: An Agilent 1100 Series HPLC system or equivalent, equipped with a multi-wavelength detector (MWD) or a photodiode array (PDA) detector.
-
Column: Chromsep SS (250 x 4.6 mm ID), with an Inertsil 5 ODS 2 precolumn, or a similar C18 column.[10]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient is from 92.5:7.5 (A:B) to 80:20 over 45 minutes, followed by a 5-minute isocratic elution.[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: The effluent is monitored at 254 nm.
-
Quantification: The concentration of Rhodionin in the sample is determined by comparing the peak area to a calibration curve prepared from a certified reference standard of Rhodionin.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural confirmation of isolated compounds like Rhodionin.
-
Instrumentation: A Bruker Avance 600 III spectrometer or equivalent, operating at 600.13 MHz for ¹H and 150.9 MHz for ¹³C.
-
Solvent: Deuterated methanol (methanol-d4).
-
Reference: The residual solvent peaks (δH 3.31; δC 49.00) are used as reference points.[11]
-
Data Analysis: The acquired ¹H and ¹³C NMR spectral data are compared with published data to confirm the structure of Rhodionin.
Visualizing Methodologies and Potential Pathways
Caption: Workflow for the extraction and quantification of Rhodionin.
Caption: Proposed antioxidant mechanism of Rhodionin.
Biological Activity and Signaling Pathways
While research on the specific biological activities of isolated Rhodionin is ongoing, its presence in Rhodiola extracts suggests it contributes to the overall pharmacological effects of these plants. Flavonoids, in general, are known for their antioxidant properties. Rhodionin and the closely related rhodiosin have shown antioxidant activity.[4] The proposed mechanism for this activity is through the scavenging of reactive oxygen species (ROS) and the potential upregulation of endogenous antioxidant enzymes, thereby reducing cellular oxidative stress.
Furthermore, as a derivative of herbacetin, Rhodionin may share some of its biological activities. Herbacetin and its glycosides have been linked to effects on membrane structures and enzyme activities relevant to cancer and metabolism.[12] However, further research is needed to elucidate the specific signaling pathways directly modulated by Rhodionin. Studies on Rhodiola extracts have identified effects on numerous pathways, including eNOS signaling, G-protein coupled receptor signaling, and glutamate receptor signaling, but the individual contribution of Rhodionin to these effects has not been fully determined.[13][14]
References
- 1. Analysis of the marker compounds of Rhodiola rosea L. (golden root) by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodiosin and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analysis of Different Rhodiola rosea Rhizome Extracts by UHPLC-DAD-ESI-MSn [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rhodiola plants: Chemistry and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and comparative determination of rhodionin in traditional tibetan medicinal plants of fourteen Rhodiola species by high-performance liquid chromatography-photodiode array detection and electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory [frontiersin.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of action of Rhodiola, salidroside, tyrosol and triandrin in isolated neuroglial cells: an interactive pathway analysis of the downstream effects using RNA microarray data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. magistralbr.caldic.com [magistralbr.caldic.com]
